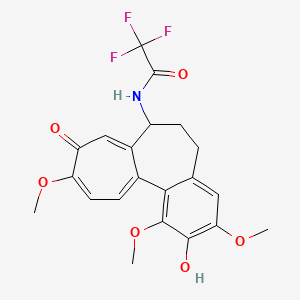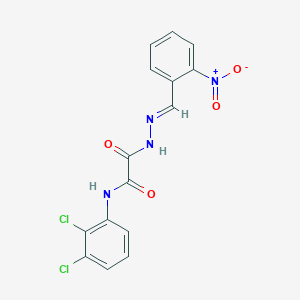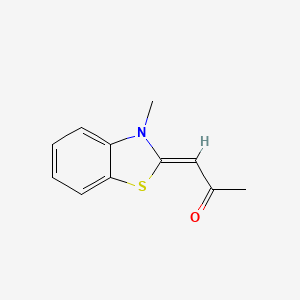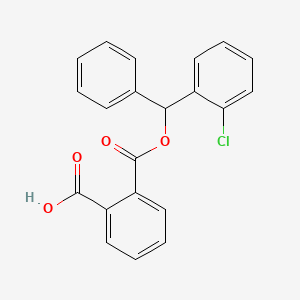
Acetamide, N-(2-hydroxy-9-oxo-1,3,10-trimethoxy-5,6,7,9-tetrahydrobenzo(a)heptalen-7-yl)-2,2,2-trifluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-TRIFLUORO-N-(2-HO-1,3,10-TRIMETHOXY-9-OXO-BENZO(A)HEPTALEN-7-YL)-ACETAMIDE is a synthetic organic compound It is characterized by the presence of trifluoromethyl, hydroxyl, methoxy, and oxo functional groups attached to a benzo(a)heptalene core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-TRIFLUORO-N-(2-HO-1,3,10-TRIMETHOXY-9-OXO-BENZO(A)HEPTALEN-7-YL)-ACETAMIDE typically involves multiple steps:
Formation of the benzo(a)heptalene core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of functional groups: The trifluoromethyl, hydroxyl, methoxy, and oxo groups are introduced through various organic reactions such as Friedel-Crafts acylation, nucleophilic substitution, and oxidation reactions.
Amidation: The final step involves the formation of the amide bond through a reaction between an amine and an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-TRIFLUORO-N-(2-HO-1,3,10-TRIMETHOXY-9-OXO-BENZO(A)HEPTALEN-7-YL)-ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the oxo group would yield an alcohol.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its functional groups.
Medicine: As a potential drug candidate due to its unique structure and functional groups.
Industry: As a precursor for the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2,2-TRIFLUORO-N-(2-HO-1,3,10-TRIMETHOXY-9-OXO-BENZO(A)HEPTALEN-7-YL)-ACETAMIDE would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The pathways involved would depend on the specific biological processes being targeted.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-Trifluoro-N-(2-hydroxy-1,3,10-trimethoxy-9-oxo-benzo(a)heptalen-7-yl)-acetamide
- 2,2,2-Trifluoro-N-(2-methoxy-1,3,10-trimethoxy-9-oxo-benzo(a)heptalen-7-yl)-acetamide
Uniqueness
The uniqueness of 2,2,2-TRIFLUORO-N-(2-HO-1,3,10-TRIMETHOXY-9-OXO-BENZO(A)HEPTALEN-7-YL)-ACETAMIDE lies in its specific combination of functional groups and the benzo(a)heptalene core structure. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C21H20F3NO6 |
|---|---|
Peso molecular |
439.4 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-(2-hydroxy-1,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide |
InChI |
InChI=1S/C21H20F3NO6/c1-29-15-7-5-11-12(9-14(15)26)13(25-20(28)21(22,23)24)6-4-10-8-16(30-2)18(27)19(31-3)17(10)11/h5,7-9,13,27H,4,6H2,1-3H3,(H,25,28) |
Clave InChI |
BXGLTIXFXLUVOH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)O)OC)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Ethoxy-benzo[b]thiophen-3-ol](/img/structure/B11961291.png)









![6-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11961358.png)

